2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester
2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester
Isobutyl cinnamate, also known as fema 2193 or labdanol, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. Isobutyl cinnamate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isobutyl cinnamate is primarily located in the membrane (predicted from logP). Isobutyl cinnamate has a sweet, balsam, and fruity taste.
Brand Name:
Vulcanchem
CAS No.:
122-67-8
VCID:
VC0085938
InChI:
InChI=1S/C13H16O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/b9-8-
SMILES:
CC(C)COC(=O)C=CC1=CC=CC=C1
Molecular Formula:
C13H16O2
Molecular Weight:
204.26 g/mol
2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester
CAS No.: 122-67-8
Main Products
VCID: VC0085938
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
CAS No. | 122-67-8 |
---|---|
Product Name | 2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester |
Molecular Formula | C13H16O2 |
Molecular Weight | 204.26 g/mol |
IUPAC Name | 2-methylpropyl (Z)-3-phenylprop-2-enoate |
Standard InChI | InChI=1S/C13H16O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/b9-8- |
Standard InChIKey | IQZUZPKOFSOVET-HJWRWDBZSA-N |
Isomeric SMILES | CC(C)COC(=O)/C=C\C1=CC=CC=C1 |
SMILES | CC(C)COC(=O)C=CC1=CC=CC=C1 |
Canonical SMILES | CC(C)COC(=O)C=CC1=CC=CC=C1 |
Density | 1.001-1.005 |
Physical Description | Colourless liquid, sweet fruity balsamic odou |
Description | Isobutyl cinnamate, also known as fema 2193 or labdanol, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. Isobutyl cinnamate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isobutyl cinnamate is primarily located in the membrane (predicted from logP). Isobutyl cinnamate has a sweet, balsam, and fruity taste. |
Solubility | insoluble in water; soluble in oils miscible (in ethanol) |
PubChem Compound | 1712057 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume